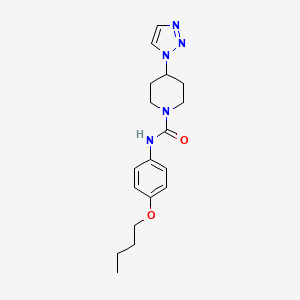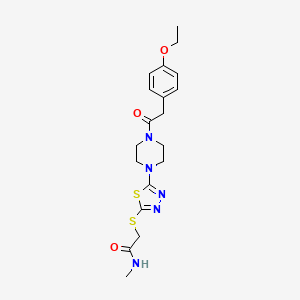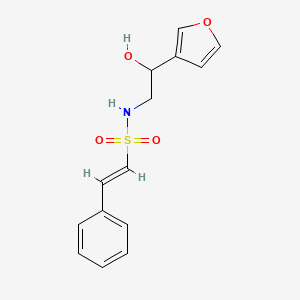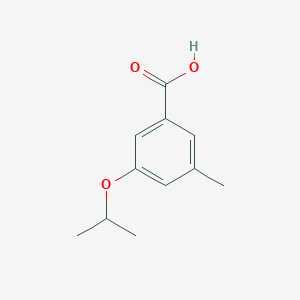
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has shown potential in scientific research as a therapeutic agent due to its unique properties.
Applications De Recherche Scientifique
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research into heterocyclic analogues of carboxamide derivatives has shown promising results in the development of potential antipsychotic agents. These compounds, characterized by their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, have been evaluated through in vitro and in vivo models for their antipsychotic potential. Notably, certain derivatives exhibited potent activities comparable to known antipsychotic agents, indicating their potential for further evaluation as therapeutic options in psychiatric medicine (Norman et al., 1996).
Molecular Interaction Studies with CB1 Cannabinoid Receptor
Another area of research focuses on the molecular interaction of carboxamide derivatives with the CB1 cannabinoid receptor. Studies involving N-(piperidin-1-yl) carboxamide derivatives have provided insights into the binding interactions with CB1 receptors, contributing to the development of potent and selective antagonists for these receptors. This research is crucial for understanding the therapeutic potential of cannabinoid receptor modulators in treating various conditions, including pain, obesity, and neurological disorders (Shim et al., 2002).
Development of Lewis Basic Catalysts
In the field of catalysis, derivatives of piperazine-2-carboxylic acid have been explored for their enantioselective catalytic properties. Specifically, these compounds have demonstrated high enantioselectivity and efficiency in the hydrosilylation of N-aryl imines, highlighting their potential as versatile catalysts in organic synthesis. The ability to achieve high yields and enantioselectivities across a broad range of substrates underscores the utility of these catalysts in the development of chiral compounds (Wang et al., 2006).
Antimicrobial and Antipsychotic Potential
The synthesis and evaluation of new piperazine and triazolo-pyrazine derivatives have revealed their antimicrobial potential against a range of bacterial and fungal strains. This research not only expands the chemical space of antimicrobial agents but also provides a foundation for the development of novel therapeutics to combat resistant microbial infections (Patil et al., 2021).
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-4-(triazol-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)20-18(24)22-11-8-16(9-12-22)23-13-10-19-21-23/h4-7,10,13,16H,2-3,8-9,11-12,14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHMNPHZUWQPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B2684637.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)
![4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2684646.png)
![3-[2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl]-1-phenylpropan-1-one](/img/structure/B2684647.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2684648.png)
![(Z)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylbenzamide](/img/structure/B2684649.png)
![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)

![4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2684657.png)

![N-cyclohexyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2684660.png)